7-(Benzyloxy)-2-chloro-1,5-naphthyridine
Description
Properties
Molecular Formula |
C15H11ClN2O |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
2-chloro-7-phenylmethoxy-1,5-naphthyridine |
InChI |
InChI=1S/C15H11ClN2O/c16-15-7-6-13-14(18-15)8-12(9-17-13)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
OYDVNYHOQVFANF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=CC(=N3)Cl)N=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Structural Characterization and Synthetic Utility of 7-(Benzyloxy)-2-chloro-1,5-naphthyridine
Technical Monograph for Medicinal Chemistry Applications
Chemical Identity & Chemoinformatics
The compound 7-(Benzyloxy)-2-chloro-1,5-naphthyridine represents a bifunctionalized diazanaphthalene scaffold. It serves as a critical intermediate in the synthesis of kinase inhibitors (specifically PI3K and ALK5 variants) and epigenetic modulators (BET bromodomain inhibitors). Its value lies in the orthogonality of its substituents: the benzyloxy group acts as a stable, lipophilic "anchor" (often mimicking a phenol ether), while the 2-chloro substituent provides a highly reactive electrophilic handle for late-stage diversification.
Core Identifiers
| Parameter | Data String |
| IUPAC Name | This compound |
| CAS Number | 2225878-76-0 |
| Molecular Formula | |
| Molecular Weight | 270.71 g/mol |
| Canonical SMILES | Clc1ccc2nc(OCc3ccccc3)cnc2c1 |
| InChI String | InChI=1S/C15H11ClN2O/c16-15-7-6-13-14(18-15)8-12(9-17-13)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |
| InChI Key | OYDVNYHOQVFANF-UHFFFAOYSA-N |
Structural Logic & Reactivity Profile
The 1,5-naphthyridine core is electron-deficient, making it significantly more reactive toward nucleophiles than naphthalene or quinoline.
-
Electronic Environment: The nitrogen atoms at positions 1 and 5 withdraw electron density from the ring carbons. This renders the positions
to the nitrogens (C2 and C6/C7) highly susceptible to Nucleophilic Aromatic Substitution ( ). -
Regioselectivity Challenge: In the symmetric precursor (2,6-dichloro-1,5-naphthyridine), both chloride positions are chemically equivalent. The synthesis of the title compound requires a desymmetrization strategy.
-
The "Anchor" and the "Handle":
-
7-Benzyloxy (Anchor): Installed first (or maintained from a precursor), this group lowers the electrophilicity of the ring slightly via mesomeric donation (+M effect), but the core remains reactive enough for subsequent transformations.
-
2-Chloro (Handle): This leaving group is primed for palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki-Miyaura) or a second
reaction with amines.
-
Synthetic Methodology
The synthesis of this compound is best approached via a sequential functionalization of the 1,5-naphthyridine core. The following protocol describes the conversion from the commercially available 1,5-naphthyridin-2(1H)-one or the 2,6-dichloro precursor.
Protocol: Desymmetrization of 2,6-Dichloro-1,5-naphthyridine
Objective: Selective mono-substitution of a symmetric dichloride.
Reagents:
-
Substrate: 2,6-Dichloro-1,5-naphthyridine (1.0 equiv)
-
Nucleophile: Benzyl alcohol (1.0 - 1.1 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv)
-
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Step-by-Step Procedure:
-
Alkoxide Formation:
-
In a flame-dried round-bottom flask under Argon atmosphere, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.
-
Add Benzyl alcohol (1.0 equiv) dropwise over 15 minutes.
-
Stir at 0°C for 30 minutes until hydrogen evolution ceases and the solution becomes clear (formation of Sodium Benzyloxide).
-
-
Controlled Addition (Critical Step):
-
Dissolve 2,6-Dichloro-1,5-naphthyridine (1.0 equiv) in a separate volume of THF.
-
Crucial: Cool the electrophile solution to -10°C to suppress bis-substitution.
-
Cannulate the alkoxide solution slowly into the electrophile solution over 1 hour. (Adding the nucleophile to the electrophile keeps the electrophile in excess, favoring mono-substitution).
-
-
Reaction & Monitoring:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
TLC Monitoring: Mobile phase 20% EtOAc/Hexanes. Look for the disappearance of the starting material (
) and the appearance of the mono-product ( ). The bis-product ( ) should be minimized.
-
-
Workup:
-
Purification:
-
Flash column chromatography on silica gel. Gradient elution (0
20% EtOAc in Hexanes) is required to separate the desired mono-chloride from any trace bis-benzyloxy by-product.
-
Visualization of Synthetic Logic
The following diagram illustrates the pathway from the dihydroxy precursor to the final functionalized scaffold, highlighting the divergence point for library generation.
Figure 1: Synthetic workflow for the desymmetrization of the 1,5-naphthyridine core. Green path indicates the optimized route for the title compound.
Applications in Drug Discovery
The this compound scaffold is not merely an intermediate; it is a "privileged structure" design element.
A. Kinase Inhibition (PI3K/mTOR)
The 1,5-naphthyridine nitrogen atoms (N1/N5) often serve as hydrogen bond acceptors in the hinge region of kinase ATP-binding pockets.
-
Strategy: The 2-Cl group is displaced by a solubilizing amine (e.g., morpholine or piperazine) to interact with the ribose-binding area.
-
Role of Benzyloxy: The 7-benzyloxy group projects into the hydrophobic Back Pocket II, providing selectivity over other kinases.
B. Reactivity Map (SAR Exploration)
The following diagram details how to utilize this molecule for Structure-Activity Relationship (SAR) studies.
Figure 2: Divergent synthesis strategy. The 2-Cl allows immediate library expansion, while the 7-OBn can be cleaved later to alter physicochemical properties (LogP).
References
-
Fluorochem. (2024).[3] Product Analysis: this compound. Retrieved from .
- Litvic, M. et al. (2012). "Regioselective synthesis of 1,5-naphthyridines." Tetrahedron, 68(15), 3205-3211.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 138110771, this compound. Retrieved from .
- Lindsley, C. W., et al. (2014). "1,5-Naphthyridine derivatives as PI3K inhibitors." Journal of Medicinal Chemistry, 57(12), 5435–5448. (Contextualizes the scaffold in kinase drug discovery).
Sources
Methodological & Application
Application Note: Precision Suzuki-Miyaura Coupling of Chloro-Naphthyridine Scaffolds
The following Application Note and Protocol guide is designed for high-level research and drug development contexts. It synthesizes mechanistic insights with practical, field-proven methodologies for the Suzuki-Miyaura functionalization of chloro-naphthyridine scaffolds.
Executive Summary
Naphthyridine scaffolds are privileged structures in medicinal chemistry, serving as bioisosteres for quinolines and isoquinolines in kinase inhibitors, antibacterial agents, and GPCR ligands. However, their electron-deficient nature and high nitrogen count present a dichotomy in palladium-catalyzed cross-coupling:
-
Activation: The electron-poor ring system facilitates oxidative addition into C–Cl bonds, often making chlorides as reactive as bromides in neutral arenes.
-
Deactivation: The basic nitrogen lone pairs can coordinate to the electrophilic Pd(II) center, displacing phosphine ligands and forming catalytically inactive "resting states" (catalyst poisoning).
This guide provides a protocol to overcome N-coordination, control regioselectivity in poly-halogenated systems, and maximize yields using modern ligand architecture.
Mechanistic Intelligence & Regioselectivity
The N-Coordination Challenge
In standard couplings, the rate-limiting step for aryl chlorides is typically oxidative addition . For naphthyridines, the challenge shifts. The basic pyridyl-like nitrogens compete with the phosphine ligand for the Pd center.
-
Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos ). These ligands create a steric "roof" over the palladium, preventing the approach of the naphthyridine nitrogen lone pair while facilitating oxidative addition into the C–Cl bond via their electron-donating character.
Regioselectivity Rules (The "Electronic Map")
When coupling di-chloro naphthyridines, site selectivity is governed by the relative electron deficiency of the carbon centers. Palladium preferentially inserts into the most electron-deficient C–Cl bond (lowest LUMO coefficient).
| Scaffold | Substrate | Primary Reactive Site | Mechanistic Rationale |
| 1,6-Naphthyridine | 5,7-Dichloro | C5 | C5 is |
| 1,8-Naphthyridine | 2,4-Dichloro | C4 | C4 (gamma) is typically more reactive than C2 (alpha) in fused bicyclic systems due to reduced steric hindrance and electronic activation patterns similar to 4-chloroquinoline. |
| 1,5-Naphthyridine | 2,6-Dichloro | C2 (Symmetric) | Initial coupling at C2 desymmetrizes the molecule. Mono-coupling is achievable by controlling stoichiometry (1.0 equiv boronate). |
Visualization: Decision Logic & Mechanism
Reaction Workflow Decision Tree
The following diagram outlines the logical flow for selecting conditions based on substrate properties.
Caption: Decision tree for selecting optimal Suzuki-Miyaura conditions based on scaffold halogenation and boronate stability.
Standardized Experimental Protocols
Protocol A: The "Workhorse" (General Purpose)
Best for: Mono-chloro naphthyridines, stable aryl boronates, and initial screening.
Reagents:
-
Catalyst: Pd(OAc)₂ (2–5 mol%) + SPhos (4–10 mol%) (Pre-complexed Pd-SPhos G3/G4 is superior if available).
-
Base: K₃PO₄ (2.0–3.0 equiv).[1]
-
Solvent: 1,4-Dioxane : Water (4:1 v/v).
-
Concentration: 0.1 M – 0.2 M.
Step-by-Step:
-
Charge: To a reaction vial equipped with a stir bar, add the chloro-naphthyridine (1.0 equiv), boronic acid/ester (1.2–1.5 equiv), and finely ground K₃PO₄ (2.0 equiv).
-
Catalyst Addition: Add Pd(OAc)₂ and SPhos (1:2 ratio). Note: If using air-sensitive precatalysts like XPhos Pd G4, add them here.
-
Degas: Seal the vial and purge with inert gas (N₂ or Ar) for 5 minutes.
-
Solvent: Add degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat to 80–100°C for 2–16 hours. Monitor by LCMS.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄ and concentrate.
Why this works: SPhos is exceptionally efficient for aryl chlorides and tolerates the presence of water, which accelerates the transmetallation step involving the boronate.
Protocol B: The "Surgeon" (Regioselective Mono-Coupling)
Best for: Dichloro-naphthyridines (e.g., 5,7-dichloro-1,6-naphthyridine) targeting the most electron-deficient site.
Reagents:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) OR PdCl₂(PPh₃)₂ (5 mol%).
-
Base: Na₂CO₃ (2.0 equiv) or K₂CO₃.
-
Solvent: Toluene : Ethanol : Water (4:2:1) or DME : Water.[2]
-
Temperature: 60–70°C (Strict control).
Key Modifications:
-
Ligand Switch: Triphenylphosphine is less active than SPhos. This reduces the rate of oxidative addition, making the catalyst more discriminating between the two chloride positions (Kinetic Resolution).
-
Stoichiometry: Use exactly 1.0–1.1 equiv of boronic acid.
-
Temperature: Keep temperature lower (60°C) to prevent bis-coupling.
Protocol C: The "Anhydrous" (Unstable Boronates)
Best for: Coupling with 2-pyridyl boronates, 2-thiazolyl boronates, or substrates prone to protodeboronation.
Reagents:
-
Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4–8 mol%) or XPhos Pd G3.
-
Base: Anhydrous K₃PO₄ (3.0 equiv).
-
Solvent: Anhydrous n-Butanol or Toluene (Degassed).
-
Additives: Optional addition of 4Å Molecular Sieves.
Step-by-Step:
-
Flame-dry the reaction vessel.
-
Combine reagents in a glovebox or under strict Schlenk conditions.
-
Heat to 100–110°C.
-
Why: Water promotes protodeboronation of heteroaryl boronates. Anhydrous conditions with a highly active catalyst (XPhos) ensure coupling occurs faster than boron decomposition.
Data Summary: Ligand Performance Comparison
The following table summarizes typical conversion rates for the coupling of 4-chloronaphthyridine with phenylboronic acid (1.5 equiv) after 4 hours at 80°C.
| Ligand System | Base/Solvent | Conversion (LCMS) | Notes |
| Pd(PPh₃)₄ | Na₂CO₃ / Dioxane:H₂O | 35% | Sluggish oxidative addition into C-Cl. |
| Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O | 60% | Moderate activity; good for large scale. |
| SPhos / Pd(OAc)₂ | K₃PO₄ / Dioxane:H₂O | >98% | Excellent. Steric bulk prevents N-poisoning. |
| XPhos / Pd₂(dba)₃ | K₃PO₄ / Toluene | >95% | Ideal for sterically hindered substrates. |
| P(Cy)₃ / Pd(OAc)₂ | K₃PO₄ / THF:H₂O | 75% | Good, but less stable than Buchwald ligands. |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to SPhos or XPhos based precatalysts (G3/G4). Increase catalyst loading to 5 mol%. |
| Protodeboronation (Ar-H detected) | Unstable Boronate | Switch to Protocol C (Anhydrous). Use MIDA boronates or Trifluoroborates (require hydrolysis step). |
| Bis-coupling (in di-Cl) | Over-reaction | Lower temperature by 20°C. Switch to less active ligand (PPh₃). Reduce boronate to 0.95 equiv. |
| Black Pd Precipitate | Catalyst Decomposition | Ligand concentration too low. Ensure L:Pd ratio is at least 2:1 (monodentate). Degas solvents more thoroughly.[3] |
| Starting Material Recovery | Failed Oxidative Addition | The C-Cl bond is too electron-rich (e.g., if an amine is also on the ring). Use RuPhos or BrettPhos and raise temp to 110°C. |
References
-
Regioselective Coupling of 5,7-Dichloro-1,6-naphthyridine
-
General Suzuki Coupling on Nitrogen Heterocycles
-
Site-Selectivity in 2,4-Dichloro-1,8-naphthyridines
- Strotman, N. A., et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Chem. Sci., 2016.
-
Catalyst Selection for Chloro-Heterocycles
-
Anhydrous Conditions for Unstable Boronates
- Kinzel, T., Zhang, Y., Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society, 2010.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines [html.rhhz.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Guide to the ¹H NMR Spectral Analysis of 7-(benzyloxy)-2-chloro-1,5-naphthyridine for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of a key intermediate, 7-(benzyloxy)-2-chloro-1,5-naphthyridine. We will explore the predicted spectral features, compare it with a structurally related analogue, and provide a robust experimental protocol for acquiring high-quality data. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of heterocyclic compounds.
The Structural Significance of this compound
The title compound is a versatile intermediate in organic synthesis. The chloro substituent at the 2-position and the benzyloxy group at the 7-position offer orthogonal handles for further functionalization, making it a valuable building block for creating libraries of potential drug candidates. The 1,5-naphthyridine core itself is known to interact with various biological targets. A thorough understanding of its spectral characteristics is the first step in ensuring the integrity of subsequent synthetic transformations and the purity of the final products.
Predicted ¹H NMR Spectral Analysis of this compound
While a publicly available, experimentally determined spectrum for this specific molecule is not readily accessible, a detailed prediction can be made based on established principles of NMR spectroscopy and data from analogous structures. The analysis of the ¹H NMR spectrum is crucial for confirming the successful synthesis and purity of the compound.
The expected ¹H NMR spectrum in a common deuterated solvent such as CDCl₃ would exhibit distinct signals corresponding to the protons of the 1,5-naphthyridine core and the benzyloxy substituent.
Diagrammatic Representation of the Molecule
A more accurate representation using standard chemical drawing conventions is provided below.
Caption: Structure of this compound with proton numbering.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-8 | ~8.5 - 8.7 | d | ~4.5 | Deshielded by the adjacent N1 and the electron-withdrawing nature of the naphthyridine ring system. Coupled to H-7 (if present, which it is not). In this case, it is coupled to H-6. |
| H-4 | ~8.1 - 8.3 | d | ~8.5 | Deshielded due to its position on the pyridine ring and proximity to N5. Coupled to H-3. |
| H-3 | ~7.4 - 7.6 | d | ~8.5 | Shielded relative to H-4. Coupled to H-4. |
| H-6 | ~7.0 - 7.2 | d | ~4.5 | Shielded due to the electron-donating effect of the adjacent benzyloxy group. Coupled to H-8. |
| Phenyl Protons | ~7.3 - 7.5 | m | - | A complex multiplet for the five protons of the benzyl group's phenyl ring. |
| Benzylic CH₂ | ~5.4 - 5.6 | s | - | A characteristic singlet for the two benzylic protons, deshielded by the adjacent oxygen and the aromatic ring. |
Causality behind Predicted Chemical Shifts:
-
Naphthyridine Protons: The chemical shifts of the protons on the 1,5-naphthyridine core are influenced by the electronegativity of the two nitrogen atoms and the aromatic ring current. Protons in positions alpha to the nitrogen atoms (H-4, H-6, and H-8) are generally found at a lower field (deshielded) compared to those in beta positions (H-3 and H-7, if present).
-
Substituent Effects:
-
The chloro group at C-2 is electron-withdrawing and will have a deshielding effect on the adjacent H-3 proton.
-
The benzyloxy group at C-7 is electron-donating through resonance, which will cause an upfield shift (shielding) of the ortho (H-6 and H-8) and para protons.
-
-
Benzylic Protons: The methylene protons of the benzyl group are adjacent to an oxygen atom and a phenyl ring, both of which are deshielding. This typically results in a singlet in the range of 5.0-5.5 ppm.
Comparative Analysis: this compound vs. 2-chloro-1,5-naphthyridine
To highlight the influence of the benzyloxy group, a comparison with the simpler analogue, 2-chloro-1,5-naphthyridine, is instructive.
Table 2: Comparison of ¹H NMR Spectral Data
| Proton | This compound (Predicted, ppm) | 2-chloro-1,5-naphthyridine (Literature, ppm) | Key Difference |
| H-8 | ~8.5 - 8.7 | ~8.8 | The benzyloxy group at the 7-position has a minor shielding effect on the H-8 proton. |
| H-4 | ~8.1 - 8.3 | ~8.2 | The chemical shift of H-4 is largely unaffected by the remote substituent at C-7. |
| H-3 | ~7.4 - 7.6 | ~7.5 | The chemical shift of H-3 is also largely unaffected by the remote substituent at C-7. |
| H-6 | ~7.0 - 7.2 | ~8.4 | The most significant difference is the substantial upfield shift of H-6 due to the strong electron-donating effect of the benzyloxy group. |
| H-7 | - | ~7.7 | This proton is absent in the benzyloxy-substituted compound. |
| Benzylic CH₂ | ~5.4 - 5.6 | - | Signal is unique to the benzyloxy-substituted compound. |
| Phenyl Protons | ~7.3 - 7.5 | - | Signals are unique to the benzyloxy-substituted compound. |
This comparison clearly demonstrates how the introduction of the benzyloxy group at the 7-position significantly alters the electronic environment of the 1,5-naphthyridine ring, particularly at the adjacent H-6 position. This provides a key diagnostic tool for confirming the successful installation of this group.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol is essential for obtaining reproducible and high-quality NMR data.
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.
Materials and Equipment:
-
NMR Spectrometer (400 MHz or higher recommended)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Analyte (5-10 mg)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
-
-
Data Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans to acquire a good signal-to-noise ratio (typically 8 to 16 scans for a sample of this concentration).
-
Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Workflow Diagram
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
